molecular formula C7H9N3O2 B1472332 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid CAS No. 1555329-65-1

3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid

Cat. No.: B1472332
CAS No.: 1555329-65-1
M. Wt: 167.17 g/mol
InChI Key: WSBNGLBDNJHESB-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
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Biological Activity

3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid (CAS No. 1190392-04-1) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C7H9N3O2
  • Molecular Weight: 167.17 g/mol
  • Structure: The compound features a pyrrolo-triazole framework, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been linked primarily to its potential as a necroptosis inhibitor. Necroptosis is a form of programmed cell death that plays a crucial role in various diseases, including cancer and neurodegenerative disorders.

Research indicates that this compound acts by inhibiting receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis. Inhibition of RIPK1 can mitigate inflammation and cell death in pathological conditions.

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit potent anti-necroptotic activity. For instance:

  • Compound 26 , a derivative of this compound, demonstrated significant recovery rates in human and murine cell lines under necroptotic conditions (86.6% recovery at 1 μM) .

In Vivo Studies

Pharmacokinetic studies revealed that while some derivatives have low oral exposure, they still show promise as lead compounds for further development in necroptosis inhibition .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-inflammatory Properties:
    • Compounds containing the triazole moiety have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages . This suggests that this compound may possess anti-inflammatory effects.
  • Antiproliferative Activity:
    • A study on related compounds indicated antiproliferative activity against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations . This positions the pyrrolo-triazole derivatives as potential anticancer agents.

Data Tables

Study Activity Cell Line Concentration Recovery Rate
In Vitro StudyAnti-necroptoticHuman I2.11 μM86.6%
In Vitro StudyAnti-inflammatoryMacrophages (LPS activated)N/AInhibition of TNF-α and IL-6
Antiproliferative StudyCancer cell inhibitionVarious tumor cell linesnM - μMSignificant activity

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-8-9-6-2-5(7(11)12)3-10(4)6/h5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBNGLBDNJHESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid
Reactant of Route 2
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3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid
Reactant of Route 3
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid
Reactant of Route 4
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid
Reactant of Route 5
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid
Reactant of Route 6
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.